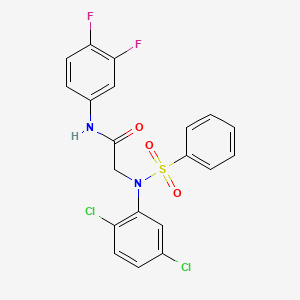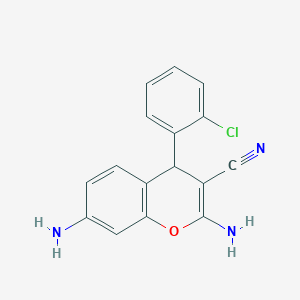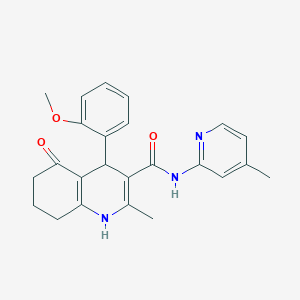![molecular formula C20H27NO2 B5117321 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine, also known as 4-MEC, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has been used recreationally and has gained popularity in recent years. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine.
作用機序
The exact mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, similar to other cathinone derivatives. Specifically, it is thought to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is what leads to the stimulant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine are similar to other cathinone derivatives. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, these effects are short-lived and can be followed by feelings of anxiety, paranoia, and depression.
実験室実験の利点と制限
The advantages of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its relatively simple synthesis method and its ability to act as a monoamine transporter inhibitor. This makes it useful for studying the effects of cathinone derivatives on the central nervous system and for investigating potential therapeutic uses of these compounds. However, the limitations of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its potential for abuse and its short-lived effects. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy are not well established.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine. One area of interest is the potential therapeutic uses of cathinone derivatives. Specifically, researchers are investigating the use of these compounds for the treatment of depression, ADHD, and other psychiatric disorders. Additionally, there is interest in developing new cathinone derivatives that have improved safety and efficacy profiles. Finally, researchers are investigating the long-term effects of cathinone derivatives on the central nervous system and the potential for addiction and abuse.
合成法
The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine involves the reaction of 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine as the final product. The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine has been used extensively in scientific research to study its pharmacological properties and mechanism of action. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine. It has been used in studies to investigate the effects of cathinone derivatives on the central nervous system and to determine the potential therapeutic uses of these compounds.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16(4-5-17-6-10-19(22-2)11-7-17)21-15-14-18-8-12-20(23-3)13-9-18/h6-13,16,21H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUMLMIVJNQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)

![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)
![2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)

![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)
